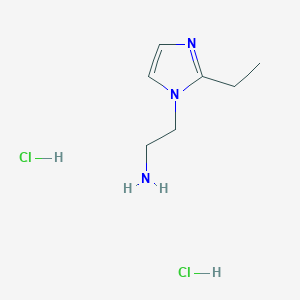![molecular formula C8H5ClN2O2 B1418819 3-Chloropyrazolo[1,5-a]pyridine-5-carboxylic acid CAS No. 876379-80-5](/img/structure/B1418819.png)
3-Chloropyrazolo[1,5-a]pyridine-5-carboxylic acid
描述
3-Chloropyrazolo[1,5-a]pyridine-5-carboxylic acid is a heterocyclic compound that contains a pyrazole ring fused to a pyridine ring, with a chlorine atom at the 3-position and a carboxylic acid group at the 5-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloropyrazolo[1,5-a]pyridine-5-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with substituted pyridines and hydroxylamine-O-sulfonic acid to form N-aminopyridine sulfates.
Cycloaddition Reaction: These intermediates undergo a 1,3-dipolar cycloaddition reaction with ethyl propionate to form pyrazolo[1,5-a]pyridine-3-carboxylate derivatives.
Chlorination: The derivatives are then chlorinated at the 3-position using appropriate chlorinating agents.
Hydrolysis: Finally, the ester group is hydrolyzed to form the carboxylic acid.
Industrial Production Methods
For large-scale production, the process is optimized to increase yield and reduce costs. This involves:
- Using water and dimethylformamide to dissolve the starting materials and intermediates, improving solubility and reaction efficiency.
- Employing mild reaction conditions and straightforward post-reaction processing to facilitate scalability .
化学反应分析
Types of Reactions
3-Chloropyrazolo[1,5-a]pyridine-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen atoms in the pyrazole ring.
Esterification and Amidation: The carboxylic acid group can form esters and amides under appropriate conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Esterification: Alcohols in the presence of acid catalysts.
Amidation: Amines in the presence of coupling agents like EDCI or DCC.
Major Products
Substituted Derivatives: Products with various functional groups replacing the chlorine atom.
Oxidized or Reduced Forms: Compounds with altered oxidation states.
Esters and Amides: Derivatives formed from reactions with alcohols and amines.
科学研究应用
3-Chloropyrazolo[1,5-a]pyridine-5-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing potential therapeutic agents, particularly those targeting kinases and other enzymes.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe or ligand in studying biological pathways and interactions.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrially relevant chemicals
作用机制
The mechanism of action of 3-Chloropyrazolo[1,5-a]pyridine-5-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways, such as those involving kinases, by acting as an inhibitor or activator.
相似化合物的比较
Similar Compounds
6-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid: Similar structure but with the chlorine atom at a different position.
Pyrazolo[1,5-a]pyrimidines: Compounds with a similar fused ring system but different heteroatoms and functional groups
Uniqueness
3-Chloropyrazolo[1,5-a]pyridine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted applications in various fields.
属性
IUPAC Name |
3-chloropyrazolo[1,5-a]pyridine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-6-4-10-11-2-1-5(8(12)13)3-7(6)11/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWALPSZVWAMLMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)Cl)C=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90671940 | |
| Record name | 3-Chloropyrazolo[1,5-a]pyridine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90671940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876379-80-5 | |
| Record name | 3-Chloropyrazolo[1,5-a]pyridine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90671940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1418736.png)

![Diethyl {5-[2-(3-methylbutyl)-1,3-dithian-2-yl]-2-furyl}phosphonate](/img/structure/B1418739.png)
![4-[(Cyclopropylsulfonyl)amino]benzoic acid](/img/structure/B1418740.png)
![Methyl 5-iodo-3-methyl-2-[(2,2,2-trifluoroacetyl)-amino]benzenecarboxylate](/img/structure/B1418741.png)




![4-Nitro-5-(trifluoromethyl)-2-[2-(trimethylsilyl)ethynyl]phenylamine](/img/structure/B1418750.png)


![[2-(2,5-Dimethylphenoxy)ethyl]amine hydrochloride](/img/structure/B1418757.png)
![[2-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)butyl]amine](/img/structure/B1418758.png)
